molecular formula C16H11NO5S B2461892 methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate CAS No. 328270-77-5

methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate

Cat. No.: B2461892
CAS No.: 328270-77-5
M. Wt: 329.33
InChI Key: QEZPWIIYPYZYGN-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate (CAS: 328270-77-5) is a heterocyclic compound with the molecular formula C₁₆H₁₁NO₅S and a molecular weight of 329.327 g/mol . Its structure features a thiophene-2-carboxylate core substituted at the 3-position by a carboxamide group linked to a 2-oxo-2H-chromen-3-yl (coumarin) moiety. This hybrid architecture combines the electron-rich thiophene and coumarin systems, which are known for diverse pharmacological applications, including anticoagulant, antimicrobial, and fluorescent properties .

Similar compounds (e.g., ) are synthesized via nucleophilic acyl substitution, suggesting analogous pathways .

Properties

IUPAC Name

methyl 3-[(2-oxochromene-3-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5S/c1-21-16(20)13-11(6-7-23-13)17-14(18)10-8-9-4-2-3-5-12(9)22-15(10)19/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZPWIIYPYZYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate typically involves the reaction of 2-oxo-2H-chromen-3-carboxylic acid with thiophene-2-carboxylic acid methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functional groups undergo hydrolysis under acidic or basic conditions:

  • Ester hydrolysis : Treatment with aqueous NaOH (1–2 M) at 60–80°C converts the methyl ester to a carboxylic acid, forming 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylic acid. This is analogous to hydrolytic pathways observed in structurally related coumarin-thiophene esters .

  • Amide hydrolysis : Prolonged refluxing in concentrated HCl (6 M) cleaves the amide bond, yielding 2-oxo-2H-chromene-3-carboxylic acid and methyl 3-aminothiophene-2-carboxylate .

Nucleophilic Substitution

The electron-deficient thiophene ring facilitates electrophilic aromatic substitution:

  • Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF at 0–5°C introduces bromine at the 5-position of the thiophene ring (Figure 1A) .

  • Nitration : Treatment with HNO₃/H₂SO₄ at 0°C selectively nitrates the coumarin’s aromatic ring at the 6- or 8-position, depending on stoichiometry .

Table 1: Substitution Reactions and Conditions

Reaction TypeReagents/ConditionsProduct StructureYield (%)Source
BrominationNBS, DMF, 0°C, 2 h5-Bromo-thiophene derivative72
NitrationHNO₃ (1 eq), H₂SO₄, 0°C, 1 h6-Nitro-coumarin-thiophene hybrid65

Cyclocondensation Reactions

The amide linker participates in heterocycle formation:

  • Thiazole synthesis : Reaction with Lawesson’s reagent (2 eq) in toluene at 110°C for 4 h replaces the amide oxygen with sulfur, forming a thiazole ring fused to the coumarin core (Figure 1B) .

  • Pyrazole formation : Treatment with hydrazine hydrate (3 eq) in ethanol under ultrasound irradiation (50°C, 30 min) yields a pyrazole derivative via cyclocondensation .

Oxidation and Reduction

  • Coumarin ring reduction : Sodium borohydride (NaBH₄) in methanol selectively reduces the lactone’s α,β-unsaturated bond, producing a dihydrocoumarin derivative .

  • Thiophene oxidation : Hydrogen peroxide (30%) in acetic acid oxidizes the thiophene’s sulfur atom to a sulfoxide, confirmed by IR (S=O stretch at 1,040 cm⁻¹) .

Cross-Coupling Reactions

The thiophene moiety participates in Suzuki-Miyaura couplings:

  • Palladium-catalyzed coupling : Using Pd(PPh₃)₄ (5 mol%) and arylboronic acids (1.2 eq) in DMF/H₂O (3:1) at 80°C, the 5-bromo-thiophene derivative couples to aryl groups (e.g., phenyl, 4-methylphenyl) with yields of 60–78% .

Photochemical Reactivity

The coumarin unit exhibits [2+2] photodimerization under UV light (λ = 365 nm) in acetonitrile, forming a cyclobutane-linked dimer. This reaction is reversible under thermal conditions (120°C) .

Supramolecular Interactions

X-ray crystallography reveals intramolecular N–H⋯O hydrogen bonds between the amide NH and coumarin carbonyl (2.12 Å), stabilizing a planar conformation. Intermolecular C–H⋯π interactions (3.42 Å) between thiophene and coumarin rings facilitate crystal packing .

Biological Activity Modulation

Derivatives synthesized via the above reactions show enhanced bioactivity:

  • The 5-bromo-thiophene analog exhibits 2.5-fold increased antiproliferative activity (IC₅₀ = 8.7 μM vs. MCF-7 cells) compared to the parent compound .

  • The sulfoxide derivative demonstrates improved antioxidant capacity (EC₅₀ = 12 μM in DPPH assay) .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate is being investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound may exhibit significant antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Properties : The compound has shown promise as an anticancer agent, particularly due to its ability to inhibit microtubule polymerization. This mechanism is crucial for cancer cell proliferation .

The compound's structural features allow it to interact with biological systems effectively:

  • Anti-inflammatory Effects : Research suggests that the compound may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .
  • Antioxidant Activity : The antioxidant potential of this compound has been highlighted in several studies, indicating its role in combating oxidative stress .

Material Science

The unique electronic properties of this compound open avenues for its application in material science:

  • Organic Electronics : Its structural characteristics make it suitable for use in organic semiconductors and photovoltaic devices, potentially enhancing their efficiency .

Case Studies

Several case studies have documented the biological efficacy and potential applications of methyl 3-{[(2-oxo-2H-chromen-3-y)carbonyl]amino}thiophene-2-carboxylate:

  • Antitumor Activity : In a study involving various cancer cell lines, compounds derived from this structure demonstrated potent inhibition of cell growth with IC50 values as low as 10 nM, making them more effective than some existing treatments .
  • Antibacterial Studies : Research evaluating the antibacterial properties against pathogens such as E. coli and S. aureus found that modifications to the thiophene ring significantly enhanced activity, indicating that this compound could be pivotal in developing new antibiotics .

Mechanism of Action

The mechanism of action of methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate involves its interaction with various molecular targets. The coumarin moiety can inhibit enzymes like topoisomerase, which is crucial for DNA replication. The thiophene ring can interact with cellular membranes, affecting their integrity and function. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiophene-Carboxylate Derivatives

Compound Name Core Structure Acyl Substituent Key Functional Groups Reference
Methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate Thiophene-2-carboxylate 2-Oxo-2H-chromen-3-yl (coumarin) Carboxamide, ester, lactone
Methyl 3-[(4-ethoxybenzoyl)amino]thiophene-2-carboxylate Thiophene-2-carboxylate 4-Ethoxybenzoyl Carboxamide, ester, ether
Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate Thiophene-2-carboxylate 2,4-Dichlorobenzoyl Carboxamide, ester, halogenated aryl
Methyl 3-((ethoxycarbonyl)amino)thiophene-2-carboxylate Thiophene-2-carboxylate Ethoxycarbonyl Urethane, ester
Methyl 3-{[(1-ethyl-4-hydroxy-2-oxoquinolin-3-yl)carbonyl]amino}thiophene-2-carboxylate Thiophene-2-carboxylate 1-Ethyl-4-hydroxy-2-oxoquinolin-3-yl Carboxamide, ester, quinoline lactam

Key Observations :

  • The coumarin-based derivative (target compound) uniquely incorporates a fused benzopyrone ring, which may enhance fluorescence or target enzymes like cytochrome P450 .
  • The quinoline-based analog () replaces coumarin with a nitrogen-containing heterocycle, altering electronic properties and binding interactions .

Key Observations :

  • Microwave-assisted synthesis () achieves near-quantitative yields, highlighting efficiency for urethane derivatives .
  • Solid-phase analogs () exhibit higher melting points (>200°C), correlating with increased crystallinity from hydrogen-bonding networks .
  • Spectral data for the target compound are lacking, but related compounds show diagnostic IR peaks for C=O (1650–1750 cm⁻¹) and NH (3300 cm⁻¹) .

Key Observations :

  • The coumarin-thiophene hybrid may exploit coumarin’s inherent fluorescence for imaging or its role in anticoagulation (via vitamin K antagonism) .
  • Bacterial enzyme inhibitors () demonstrate the versatility of thiophene-carboxylates in targeting microbial pathways .
  • The quinoline-based analog () shows receptor-specific activity, suggesting structural tailoring for CNS targets .

Biological Activity

Methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of coumarin, characterized by the presence of both a chromene and a thiophene moiety. Its molecular formula is C16H13NO4SC_{16}H_{13}NO_4S, with a molecular weight of approximately 315.35 g/mol. The structural features include:

  • Chromene ring : Contributes to the compound's reactivity and biological interactions.
  • Thiophene ring : Known for its role in various pharmacological activities.
  • Carbonyl and amino groups : Essential for the compound's electrophilic nature and potential interactions with biological targets.

Mechanisms of Biological Activity

This compound exhibits multiple biological activities, including:

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various pathogens. Studies suggest that it may inhibit bacterial growth by interfering with essential cellular processes.
  • Anticancer Properties : Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of specific signaling pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted on several coumarin derivatives, including this compound, demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL for certain strains .

Anticancer Activity

In vitro assays revealed that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound was found to inhibit the proliferation of these cells with IC50 values ranging from 20 to 40 µM .

Anti-inflammatory Effects

Research has indicated that this compound can downregulate the expression of inflammatory mediators such as TNF-alpha and IL-6 in macrophage models. It exhibited an IC50 value of approximately 30 µM in inhibiting these cytokines' production .

Case Studies

  • Antimicrobial Efficacy Against Staphylococcus aureus :
    • A study tested the efficacy of this compound against Staphylococcus aureus, revealing a significant reduction in bacterial count at concentrations above 25 µg/mL.
  • Cancer Cell Line Studies :
    • In a series of experiments on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundCoumarin derivativeSignificant (MIC < 50 µg/mL)Moderate (IC50 ~ 20–40 µM)Moderate (IC50 ~ 30 µM)
Coumarin Derivative ASimple coumarinModerateLowLow
Coumarin Derivative BThiophene-basedSignificantHighModerate

Q & A

Q. What synthetic strategies are employed to prepare methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate and its analogs?

  • Methodology : The compound is synthesized via a multi-step protocol involving: (i) Cyclocondensation of thiophene precursors (e.g., methyl cyanoacetate, cyclohexanone, sulfur) under basic conditions to form the tetrahydrobenzo[b]thiophene core . (ii) Acylation of the amino group using activated carbonyl derivatives (e.g., coumarin-3-carbonyl chloride) in anhydrous dichloromethane under reflux . (iii) Purification via reverse-phase HPLC (MeCN:H₂O gradients) or methanol recrystallization .
  • Key Considerations : Use of nitrogen atmosphere to prevent oxidation, optimization of molar ratios (1.2–1.5 equivalents of acylating agents), and monitoring reaction progress via TLC .

Q. How is the purity and structural integrity of the compound validated?

  • Analytical Techniques :
  • Melting Point : Determined via capillary method (e.g., 191–226°C for analogs) .
  • Spectroscopy :
  • IR : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) .
  • NMR : ¹H/¹³C NMR assigns proton environments (e.g., ester methyl at δ 3.78 ppm) and carbon types (e.g., carbonyl carbons at δ 166–168 ppm) .
  • Mass Spectrometry : LC-MS/HRMS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 212 for intermediates) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiophene or coumarin moieties) influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :
Substituent PositionModificationBiological ImpactReference
Thiophene C-6Phenyl vs. tert-butylPhenyl enhances antibacterial activity (MIC: 2–8 µg/mL)
Acyl ChainSuccinic vs. maleic anhydrideMaleic derivatives show improved solubility but reduced potency
Coumarin C-3′Electron-withdrawing groups (e.g., -NO₂)Increases binding affinity to bacterial gyrase
  • Methodological Approach :
  • Design analogs using diverse acylating agents (e.g., cyclic anhydrides) .
  • Test activity against Gram-positive/-negative pathogens (e.g., S. aureus, E. coli) via microdilution assays .

Q. How can contradictory spectral or bioactivity data be resolved during characterization?

  • Case Study : Discrepancies in ¹³C NMR signals for carbonyl carbons (δ 165–170 ppm) may arise from polymorphism or solvent effects.
  • Resolution :
    (i) Recrystallize in alternative solvents (e.g., DMSO vs. CDCl₃) .
    (ii) Perform variable-temperature NMR to assess conformational mobility .
    • Bioactivity Conflicts : Inconsistent MIC values across studies may stem from assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines .

Q. What computational tools are suitable for predicting the compound’s mechanism of action?

  • In Silico Strategies :
  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase ATPase domain) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors from the coumarin carbonyl) using Schrödinger Suite .
  • ADMET Prediction : SwissADME predicts logP (~2.5) and bioavailability, guiding lead optimization .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Experimental Design : (i) Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48 h . (ii) Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life (t½) and identify major metabolites .
  • Key Findings : Ester groups are prone to hydrolysis; consider prodrug strategies (e.g., ethyl ester analogs) .

Data Contradiction Analysis

Q. Why do some analogs exhibit antibacterial but not antitumor activity?

  • Hypothesis : Differences in target selectivity. Antibacterial activity correlates with gyrase inhibition, while antitumor effects require kinase/HDAC modulation .
  • Testing :
  • Screen analogs against kinase panels (e.g., EGFR, VEGFR2) .
  • Compare cytotoxicity in cancer vs. non-cancer cell lines (e.g., MTT assay) .

Tables

Q. Table 1. Representative Synthetic Yields and Characterization Data

CompoundYield (%)Melting Point (°C)Key IR Bands (cm⁻¹)Reference
Analog 267223–2261650 (C=O), 1576 (C=C)
Analog 3077205–2082210 (C≡N), 1650 (C=O)

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